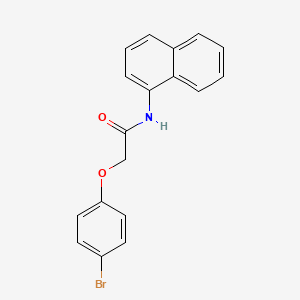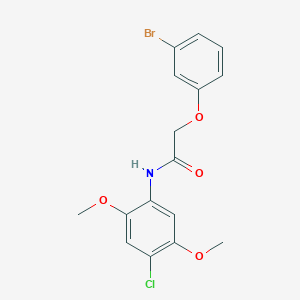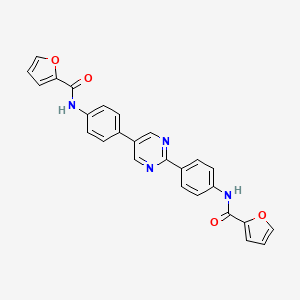![molecular formula C22H27NO3 B3460470 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3460470.png)
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as DPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPCA belongs to the family of phenylcyclohexylamines and has been shown to have an affinity for the sigma-1 receptor.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide is believed to exert its therapeutic effects through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes and ultimately resulting in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the modulation of cell survival pathways. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the effects of sigma-1 receptor modulation on various cellular processes. However, one of the limitations of using this compound is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide, including the development of more potent analogs, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential therapeutic effects in various fields of research, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic. In oncology, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-11-10-17(14-20(19)26-2)15-21(24)23-16-22(12-6-7-13-22)18-8-4-3-5-9-18/h3-5,8-11,14H,6-7,12-13,15-16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDOCVNMZTNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460391.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3460413.png)


![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3460435.png)

![3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3460455.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3460463.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3460478.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B3460486.png)
![6,6'-oxybis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B3460489.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3460494.png)
